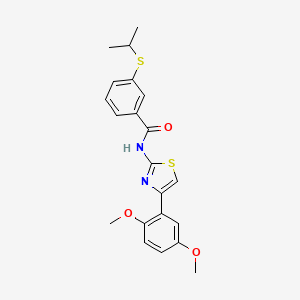

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

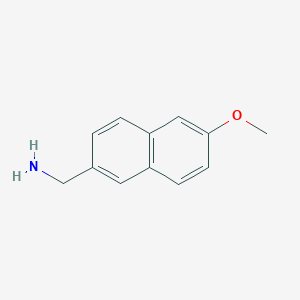

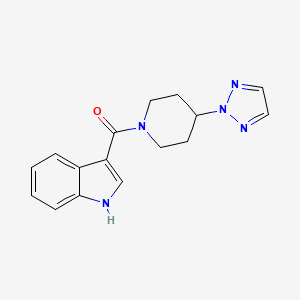

The compound N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is a derivative of benzamide with a thiazole ring and additional functional groups that may contribute to its biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzamide derivatives with thiazole scaffolds and their biological activities, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives with thiazole scaffolds often involves the formation of Schiff's bases and subsequent cyclization reactions. For example, microwave-assisted synthesis has been used to create a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which are structurally related to the compound of interest . The synthesis typically includes the use of IR, NMR, mass spectral study, and elemental analysis for structural confirmation.

Molecular Structure Analysis

The molecular structure of benzamide derivatives with thiazole rings is characterized by the presence of a five-membered thiazole ring containing nitrogen and sulfur atoms. The substitution patterns on the phenyl ring, such as methoxy groups, can significantly influence the molecular interactions and stability of these compounds . Crystal engineering approaches have been used to study the role of methyl functionality and non-covalent interactions in N-(thiazol-2-yl)benzamide derivatives .

Chemical Reactions Analysis

Benzamide derivatives with thiazole rings can undergo various chemical reactions depending on their substituents. For instance, the presence of electron-donating or electron-withdrawing groups can affect the reactivity of these compounds towards different biological targets . The synthesis of these compounds often involves reactions with benzoyl chloride, hydrazine, and other reagents to introduce the desired functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with thiazole rings are influenced by their molecular structure. The presence of methoxy groups and other substituents can affect properties such as solubility, melting point, and stability. Some derivatives have been found to exhibit gelation behavior in certain solvents, which is attributed to specific non-covalent interactions and the presence of methyl groups . The antimicrobial and antifungal activities of these compounds suggest that they may interact with biological membranes or enzymes .

Relevant Case Studies

Several of the papers provided discuss the biological evaluation of benzamide derivatives with thiazole rings. For example, some compounds have been evaluated for their anticancer activity against various human cancer cell lines and showed promising results . Others have been tested for their antimicrobial and antifungal activities, with certain derivatives exhibiting significant activity . These studies provide a basis for understanding the potential applications of this compound in medicinal chemistry.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

- Thiazole derivatives, including structures similar to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide, have demonstrated significant antimicrobial activity. Research has shown that these compounds are effective against various bacteria and fungi. Specifically, derivatives with electron-donating groups like hydroxyl, amino, and methoxy groups exhibit enhanced antimicrobial efficacy. For instance, hydroxy and amino-substituted derivatives show maximum antimicrobial activity, with trimethoxy substituted derivatives having better activity than dimethoxy and monomethoxy substituted derivatives (Chawla, 2016). Additionally, another study highlights the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which showed potent antimicrobial properties against several bacterial and fungal strains, some even more effective than reference drugs (Bikobo et al., 2017).

Anticancer Applications

- Thiazole derivatives have also been explored for their anticancer properties. A study involving the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021). Moreover, a synthesis study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups found that the synthesized compounds showed promising anticancer activity, with some having GI50 values comparable to standard drugs (Tiwari et al., 2017).

Supramolecular Chemistry

- In the field of supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives have been recognized for their gelation behavior. A study found that specific amides exhibited gelation behavior towards ethanol/water and methanol/water mixtures, driven by non-covalent interactions like π-π interaction along with cyclic N–H⋯N and S⋯O interaction. This discovery opens up potential applications in materials science (Yadav & Ballabh, 2020).

Mécanisme D'action

Target of Action

Similar compounds, such as 2c-b, are known to interact with theserotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

Based on the structure and the known effects of similar compounds, it can be hypothesized that it acts as anagonist at its target receptor . Agonists bind to receptors and activate them to produce a biological response.

Biochemical Pathways

Activation of the serotonin 5-ht2a receptor can lead to various downstream effects, including the release ofsecondary messengers that modulate neuronal activity .

Pharmacokinetics

Similar compounds like 2c-b have anonset of action of 20–40 minutes when taken orally, an elimination half-life of 2.48 ± 3.20 hours, and a duration of action of 4–12 hours depending on the route of administration .

Result of Action

Activation of the serotonin 5-ht2a receptor can lead to changes in mood, cognition, and perception .

Action Environment

Factors such as the presence of other drugs, the user’s physiological state, and the method of administration can potentially influence the effects of similar compounds .

Propriétés

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-13(2)28-16-7-5-6-14(10-16)20(24)23-21-22-18(12-27-21)17-11-15(25-3)8-9-19(17)26-4/h5-13H,1-4H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZCYCFTJGLKEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate](/img/structure/B3003859.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3003865.png)

![[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3003873.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3003880.png)

![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)